molecular formula C12H6F16O2 B1294720 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl acrylate CAS No. 4180-26-1

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl acrylate

Cat. No. B1294720
CAS RN: 4180-26-1
M. Wt: 486.15 g/mol
InChI Key: QXDKTLFTMZTCKT-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl acrylate (HFNA) is a fluorinated monomer with a wide range of applications in the scientific research and engineering fields. It is a versatile material with many benefits due to its unique properties, such as its low volatility, low surface tension, and high thermal and chemical stability. HFNA is used in a variety of applications, including coatings, adhesives, and polymerization.

Scientific Research Applications

Tailoring Transparency for Lithography

Researchers have explored the incorporation of fluorinated acrylates into polymers for lithography, focusing on enhancing transparency at specific wavelengths. Bae et al. (2002) investigated hexafluoroisopropyl alcohol-functionalized acrylic and styrenic monomers, demonstrating their potential in photoresist platforms for 157 nm lithography due to their unusual transparency at this wavelength. This work suggests that the electron-withdrawing effects and the bulkiness of CF3 groups are pivotal in adjusting the absorbance of chromophores for lithographic applications Bae et al., 2002.

Enhancing Fabric Properties

Fluorinated acrylates have been utilized to improve the characteristics of fabrics. Xie et al. (2008) synthesized resins from fluorine-containing acrylate, applying them to dyed polyester microfiber fabric to investigate the shade darkening effect. This study highlights the potential of fluorinated acrylates in textile applications, particularly in enhancing color yield and fabric aesthetics Xie et al., 2008.

Development of High-Performance Coatings

Fluorinated acrylates have also been explored for their applications in coatings. Zhang et al. (2014) focused on the synthesis and performance of novel fluorinated acrylate polymers, demonstrating the reactivity of short perfluoroalkyl group-containing monomers. Their work sheds light on the potential of these materials in creating surfaces with exceptional wetting properties, indicating their utility in coatings that require specific surface characteristics, such as hydrophobicity or oleophobicity Zhang et al., 2014.

Innovative Materials for Environmental Applications

The biodegradability of fluorotelomer-based acrylate polymers has been a subject of environmental research. Rankin et al. (2014) investigated the biodegradation of a specific fluorotelomer-based acrylate polymer in a soil-plant microcosm, providing insights into the environmental fate of such polymers. This research is crucial for understanding the potential environmental impacts of fluorinated acrylates and developing strategies for their sustainable use Rankin et al., 2014.

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F16O2/c1-2-4(29)30-3-6(15,16)8(19,20)10(23,24)12(27,28)11(25,26)9(21,22)7(17,18)5(13)14/h2,5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDKTLFTMZTCKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194615
Record name 1H,1H,9H-Perfluorononyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl acrylate

CAS RN

4180-26-1
Record name 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4180-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004180261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H,1H,9H-Perfluorononyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl acrylate
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